molecular formula C10H11Br2N3 B2774958 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide CAS No. 1955515-61-3

4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide

Cat. No.: B2774958
CAS No.: 1955515-61-3
M. Wt: 333.027
InChI Key: NMCUPKZOMVOVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and a phenyl group at the 1st position of the pyrazole ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305 + P351 + P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

    Formation of the hydrobromide salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Amination: Ammonia, primary or secondary amines.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced amines and hydrazines.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-phenyl-1H-pyrazol-5-amine: Lacks the methyl group at the 3rd position.

    3-Methyl-1-phenyl-1H-pyrazol-5-amine: Lacks the bromine atom at the 4th position.

    4-Bromo-3-methyl-1H-pyrazol-5-amine: Lacks the phenyl group at the 1st position.

Uniqueness

4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide is unique due to the combination of the bromine atom, methyl group, and phenyl group on the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

4-bromo-5-methyl-2-phenylpyrazol-3-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.BrH/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCUPKZOMVOVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.